Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane
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Overview
Description
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane is a chemical compound with the molecular formula C21H23ClO2SSi . It is known for its unique structure, which includes a silicon atom bonded to a chloro group, two methyl groups, and a complex organic moiety.
Preparation Methods
The synthesis of Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane typically involves the reaction of chlorodimethylsilane with a suitable organic precursor. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of silicon.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom plays a crucial role in these interactions, facilitating the formation of new chemical bonds and enabling the compound to participate in a wide range of chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane can be compared with other similar compounds, such as:
Chlorodimethylphenylsilane: Similar in structure but lacks the complex organic moiety.
Dimethylchlorosilane: A simpler compound with only two methyl groups and a chloro group attached to silicon.
Trimethylchlorosilane: Contains three methyl groups and a chloro group attached to silicon.
The uniqueness of this compound lies in its complex structure, which provides it with distinct chemical properties and reactivity compared to simpler silanes .
Properties
CAS No. |
850146-86-0 |
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Molecular Formula |
C21H23ClO2SSi |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
chloro-dimethyl-[2-[4-(naphthalen-2-ylmethylsulfonyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C21H23ClO2SSi/c1-26(2,22)14-13-17-8-11-21(12-9-17)25(23,24)16-18-7-10-19-5-3-4-6-20(19)15-18/h3-12,15H,13-14,16H2,1-2H3 |
InChI Key |
KUDFYRFQYQPQSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
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